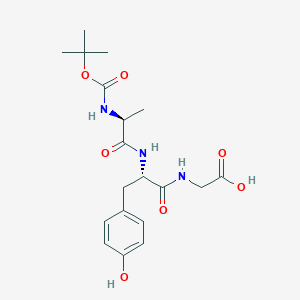
Ethyl 4-aminobenzoate;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-aminobenzoate: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications.
Méthodes De Préparation
Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate can be synthesized through a multi-step process starting from p-toluidine . The steps include:
Synthesis of 4′-methylacetanilide:
p-toluidine reacts with acetic anhydride.Oxidation to p-acetamidobenzoic acid: Using potassium permanganate.
Hydrolysis to p-aminobenzoic acid hydrochloride: Using hydrochloric acid.
Esterification to ethyl 4-aminobenzoate: Using ethanol and sulfuric acid.
2,4,6-trinitrophenol
2,4,6-trinitrophenol is synthesized by nitrating phenol with concentrated sulfuric acid and nitric acid . The process involves:
Sulfonation of phenol: Heating phenol with concentrated sulfuric acid.
Nitration: Adding nitric acid to the sulfonated phenol to produce 2,4,6-trinitrophenol.
Analyse Des Réactions Chimiques
Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
2,4,6-trinitrophenol
2,4,6-trinitrophenol is known for its explosive properties and undergoes:
Nitration: Introduction of nitro groups.
Substitution: Electrophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate is widely used in:
Medicine: As a local anesthetic for pain relief in dental and surgical procedures.
Cosmetics: In sunscreens and other personal care products as a UV filter.
Industrial Applications: As an intermediate in the synthesis of other compounds.
2,4,6-trinitrophenol
2,4,6-trinitrophenol has applications in:
Explosives: Used in military and industrial explosives.
Dyes: As a yellow dye for silk and wool.
Medicine: Historically used as an antiseptic and in burn treatments.
Mécanisme D'action
Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate acts by blocking sodium channels in nerve cells, preventing the initiation and transmission of nerve impulses, thereby providing local anesthesia .
2,4,6-trinitrophenol
2,4,6-trinitrophenol acts as an explosive by rapidly decomposing and releasing gases, leading to a sudden expansion and explosion .
Comparaison Avec Des Composés Similaires
Ethyl 4-aminobenzoate
Similar compounds include:
Procaine: Another local anesthetic with similar properties.
Tetracaine: A more potent local anesthetic used in spinal anesthesia.
2,4,6-trinitrophenol
2,4-dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
2,4,6-trinitrotoluene (TNT): A widely used explosive with similar properties.
Ethyl 4-aminobenzoate and 2,4,6-trinitrophenol are unique in their specific applications and properties, making them valuable in their respective fields.
Propriétés
Numéro CAS |
5982-70-7 |
|---|---|
Formule moléculaire |
C15H14N4O9 |
Poids moléculaire |
394.29 g/mol |
Nom IUPAC |
ethyl 4-aminobenzoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H11NO2.C6H3N3O7/c1-2-12-9(11)7-3-5-8(10)6-4-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,2,10H2,1H3;1-2,10H |
Clé InChI |
RKUBFKMIEXCLEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




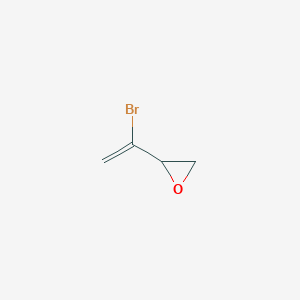

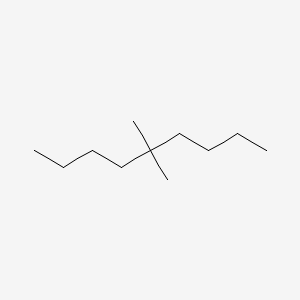
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
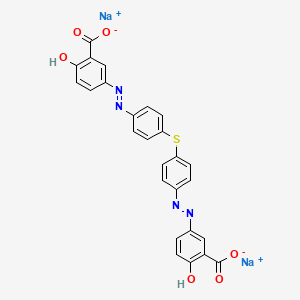
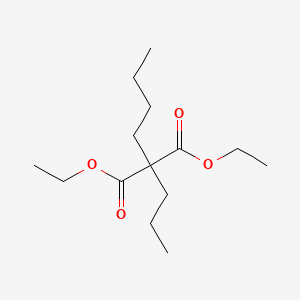
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)




